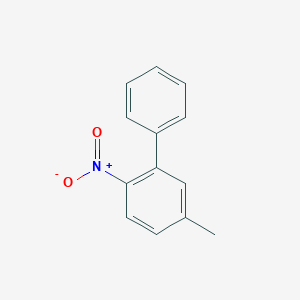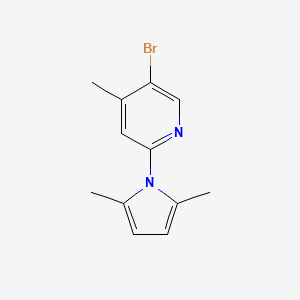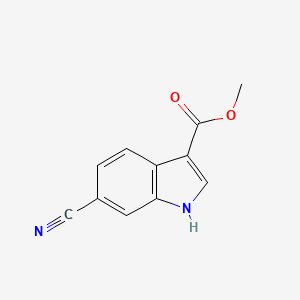
Methyl 6-cyano-1H-indole-3-carboxylate
Übersicht
Beschreibung
“Methyl 6-cyano-1H-indole-3-carboxylate” is a synthetic organic compound . It belongs to the indole family of compounds, which are significant heterocyclic systems in natural products and drugs . Indoles play a crucial role in cell biology and have various biological applications .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H8N2O2. Indole, the core structure, is known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature .Wissenschaftliche Forschungsanwendungen
Conformationally Constrained Tryptophan Derivatives
Methyl 6-cyano-1H-indole-3-carboxylate derivatives have been used in the synthesis of novel 3,4-fused tryptophan analogs. These compounds are designed for peptide and peptoid conformation elucidation studies. They feature a ring bridging the α-carbon and the 4-position of the indole ring, which restricts side chain flexibility while keeping both amine and carboxylic acid groups free for further derivatization (Horwell et al., 1994).
Fluorescence Studies of Arylindole Carboxylates
Another research application involves the synthesis of methyl 3-arylindole-2-carboxylates using metal-assisted intramolecular C-N cyclization. These compounds exhibit solvent-sensitive emission, making them potential candidates for fluorescent probes. The fluorescence properties vary based on the substituents attached, such as electron-donating or electron-withdrawing groups (Queiroz et al., 2007).
Anti-Cancer Activity of Indole Carboxylate Derivatives
Methyl indole-3-carboxylate derivatives have shown potential in anti-cancer applications. Compounds like methyl 1-(3′-indolylmethane)-indole-3-carboxylate have been synthesized and tested for their efficacy against melanoma, renal, and breast cancer cell lines. Their solid-state structure and molecular modeling assist in understanding their anti-tumor properties (Niemyjska et al., 2012).
Regioselective Dibromination in Synthesis
The treatment of methyl indole-3-carboxylate with bromine in acetic acid leads to regioselective synthesis of methyl 5,6-dibromoindole-3-carboxylate. This process is significant for the synthesis of natural and non-natural 5,6-dibromoindole derivatives, which have various scientific applications (Parsons et al., 2011).
Photophysical Studies of Ester-Derivatized Indoles
Research on ester-derivatized indoles, including methyl indole-4-carboxylate, for use as spectroscopic probes in studying local protein environments, has been conducted. These studies help in understanding the effect of substitution on the electronic transitions of indole, which is crucial for biological applications (Huang et al., 2018).
Zukünftige Richtungen
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on the synthesis, biological activities, and potential therapeutic applications of “Methyl 6-cyano-1H-indole-3-carboxylate”.
Wirkmechanismus
Target of Action
Methyl 6-cyano-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound influences multiple biochemical pathways.
Result of Action
Given the diverse biological activities of indole derivatives , it is likely that this compound exerts a range of effects at the molecular and cellular levels.
Action Environment
One study suggests that a solvent switch can cause shifts in the vibrational characteristics of similar compounds , indicating that environmental factors may indeed influence the action of this compound.
Eigenschaften
IUPAC Name |
methyl 6-cyano-1H-indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-15-11(14)9-6-13-10-4-7(5-12)2-3-8(9)10/h2-4,6,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOQQUHZHRSERD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




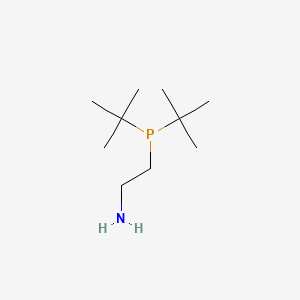
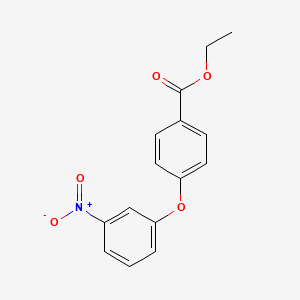
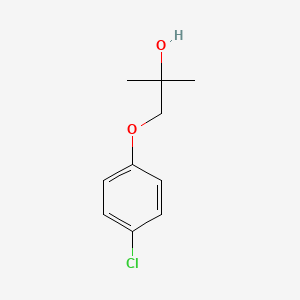

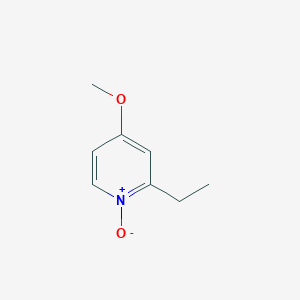
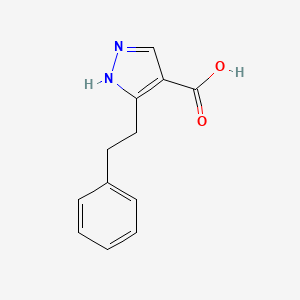



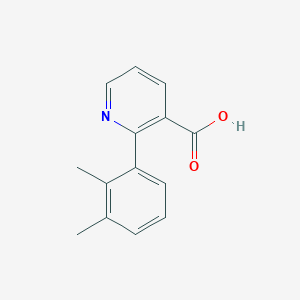
![5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6327086.png)
